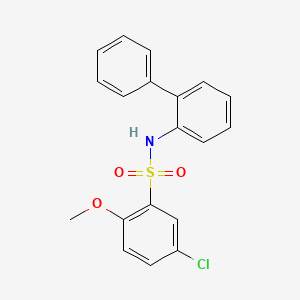
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid, also known as MTSC, is a synthetic compound that has been studied for its potential use in scientific research. MTSC is a benzofuran derivative that has shown promise in various applications due to its unique chemical structure. In
作用機序
The mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinase. It has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to radiation therapy. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action is still not fully understood, which may make it difficult to interpret certain results.
将来の方向性
There are several future directions for 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid research. One direction is to further investigate its potential use in cancer treatment, including its use as an adjuvant therapy with radiation therapy. Another direction is to investigate its potential use in neurodegenerative disease research, including its use as a neuroprotective agent and cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
合成法
The synthesis of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid involves the reaction of 3-methyl-2-benzofuran-1,4-dione with thiomorpholine-4-sulfonamide in the presence of a base. The resulting product is a white crystalline powder that is soluble in certain organic solvents. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential use in neurodegenerative disease research. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of traumatic brain injury.
特性
IUPAC Name |
3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-11-8-10(2-3-12(11)20-13(9)14(16)17)22(18,19)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOAHRXHMOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
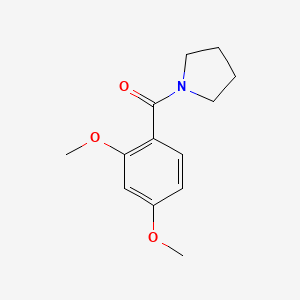
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)
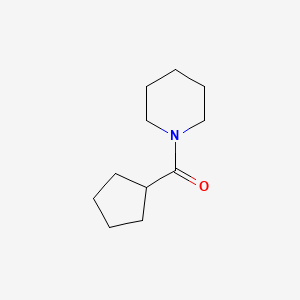
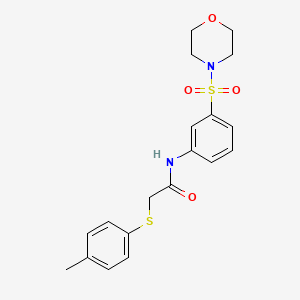
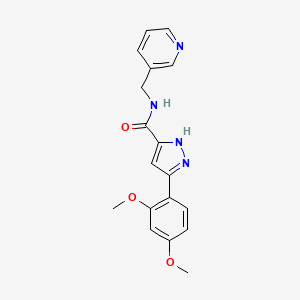
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)



